
3-Methoxypyrrolidin-1-amine
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for 3-Methoxypyrrolidin-1-amine were not found, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of 3-Methoxypyrrolidin-1-amine consists of a five-membered pyrrolidine ring with a methoxy group attached. The nitrogen atom in the ring can form a hydrogen bond, contributing to the molecule’s reactivity .
Physical And Chemical Properties Analysis
Amines, including 3-Methoxypyrrolidin-1-amine, are known to act as weak organic bases . They have the ability to accept a proton due to the lone pair of electrons on the nitrogen atom .
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
- Design and Synthesis for Antifungal Agents : Research by (Dascălu et al., 2020) explored the antifungal potential of compounds derived from Pterolactam, a relative of 3-Methoxypyrrolidin-1-amine. This study found that some of these compounds showed promising antifungal activities against various strains.
Synthesis and Chemical Transformations
- Ring-Closing Iodoamination : (Davies et al., 2012) discussed the synthesis of polysubstituted pyrrolidines, which includes methodologies relevant to 3-Methoxypyrrolidin-1-amine. Their findings contribute to the asymmetric synthesis of complex organic compounds.
- Total Synthesis of Prodigiosin : The study by (Wasserman & Lombardo, 1989) utilized primary amines like 3-Methoxypyrrolidin-1-amine for synthesizing hydroxypyrroles, aiding in the synthesis of prodigiosin, a natural product with potential applications.
- Synthesis of N-Acceptor-Substituted Dihydropyrrols : In research conducted by (Bach & Brummerhop, 1999), 3-Methoxypyrrolidin-1-amine derivatives were synthesized, expanding the scope of organic synthesis methodologies.
Bioactive Compounds Synthesis
- Synthesis of Trans N-Substituted Pyrrolidine Derivatives : (Prasad et al., 2021) synthesized a library of N-substituted pyrrolidine derivatives using 3-Methoxypyrrolidin-1-amine, highlighting its role in developing bioactive compounds.
- Chiral Auxiliaries in Synthesis : (Chiaroni et al., 1997) reported the synthesis of an unsymmetrical derivative of pyrrolidine, like 3-Methoxypyrrolidin-1-amine, for developing new methods to synthesize optically pure amines or β-amino acids.
- Nitrone Ylides in Synthesis of N-Hydroxypyrrolidines : (Merino et al., 2011) developed a methodology for synthesizing all-cis-N-hydroxypyrrolidines, an area where 3-Methoxypyrrolidin-1-amine can play a crucial role.
Antibacterial Applications
- Quinolone Derivatives Synthesis for Antibacterial Activity : The study by (Okada et al., 1993) synthesized quinolone derivatives with 3-Methoxypyrrolidin-1-amine, showing significant antibacterial activities.
Miscellaneous Applications
- Protecting Group-Free Synthesis : (Dangerfield et al., 2009) reported a synthesis approach for hydroxypyrrolidines without using protecting groups, a technique that could potentially involve 3-Methoxypyrrolidin-1-amine.
Safety And Hazards
Zukünftige Richtungen
Pyrrolidine compounds, including 3-Methoxypyrrolidin-1-amine, continue to be of great interest in drug discovery due to their versatile scaffold . They offer the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and provide increased three-dimensional coverage due to the non-planarity of the ring .
Eigenschaften
IUPAC Name |
3-methoxypyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-8-5-2-3-7(6)4-5/h5H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGLCGJGHWSXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677450 | |
| Record name | 3-Methoxypyrrolidin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypyrrolidin-1-amine | |
CAS RN |
887591-13-1 | |
| Record name | 3-Methoxy-1-pyrrolidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887591-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxypyrrolidin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





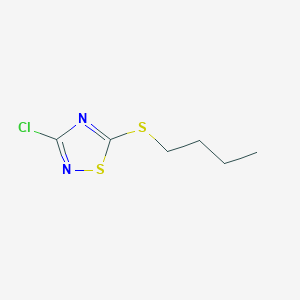
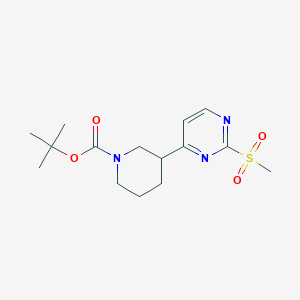

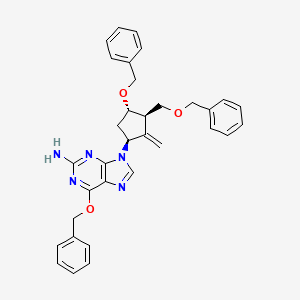

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid](/img/structure/B1394194.png)
![N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide](/img/structure/B1394195.png)
![3-[1-(2-Methoxy-ethyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394196.png)
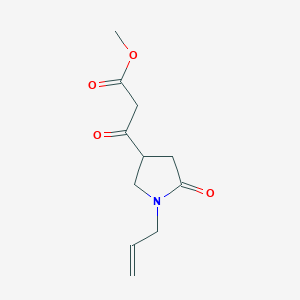

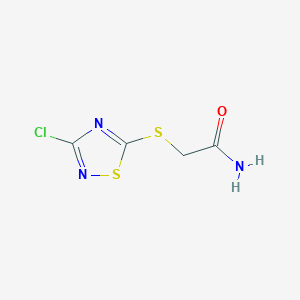
![6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394200.png)